molecular formula C10H15N5O B11735966 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735966
M. Wt: 221.26 g/mol
InChI Key: XPNWFKRQCJXBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a high-purity chemical reagent designed for research and development purposes. This bifunctional pyrazole derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of novel heterocyclic compounds. Pyrazole-based structures are prominent scaffolds in pharmaceutical research, known for their diverse biological activities and presence in compounds targeting various enzymes . While specific biological data for this exact molecule may be limited, its molecular architecture suggests potential as a key intermediate or building block. Researchers can utilize this compound in the synthesis of more complex molecules, such as triazole and pyrazole hybrids, which are investigated for a range of therapeutic applications . The structure aligns with chemotypes used in developing inhibitors for metalloproteases like meprin α and β, which are emerging targets in diseases including cancer, Alzheimer's, and fibrotic disorders . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5O/c1-14-7-9(10(13-14)16-3)11-6-8-4-5-12-15(8)2/h4-5,7,11H,6H2,1-3H3

InChI Key

XPNWFKRQCJXBSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Intermediates

A primary route involves the alkylation of 1-methyl-1H-pyrazol-4-amine using halogenated methylpyrazole derivatives. In a representative procedure, sodium iodide (0.264 g, 1.76 mmol) in tetrahydrofuran (THF, 50 mL) is combined with 1-methyl-1H-pyrazol-4-amine (2.097 g, 21.59 mmol) at 0°C. A solution of the alkylating agent in THF (30 mL) is added dropwise, followed by stirring at 0°C for 12 hours. Workup with water (5 mL) and extraction with ethyl acetate (3 × 50 mL) yields the target compound in 76% purity after silica gel chromatography.

Critical parameters include:

  • Temperature control : Reactions conducted below 5°C minimize side product formation.

  • Solvent selection : THF enhances nucleophilicity compared to dichloromethane or acetonitrile.

  • Base strength : Potassium tert-butoxide outperforms weaker bases like sodium carbonate in deprotonating the amine.

Optimization of Alkylating Agents

Bromomethyl derivatives exhibit higher reactivity than chloromethyl analogs, though the latter offer cost advantages in industrial settings. For instance, substituting bromomethyl-1-methylpyrazole with chloromethyl-1-methylpyrazole under identical conditions reduces yields from 76% to 58%. This trade-off necessitates economic versus efficiency evaluations during process scaling.

Coupling Reactions via Carbodiimide Mediation

Carbonyldiimidazole (CDI)-Assisted Amide Formation

Coupling 1-methyl-1H-pyrazol-4-amine with methoxy-methylpyrazole carboxylic acids using CDI achieves moderate yields. In a documented protocol, 1-methyl-1H-pyrazol-4-amine (0.097 g, 1.0 mmol) and CDI (0.178 g, 1.1 mmol) in dimethyl sulfoxide (DMSO, 1 mL) are stirred at room temperature for 1 hour. Diethyl 2-(aminomethylene)malonate (0.187 g, 1.0 mmol) is added, and the mixture is heated to 80°C overnight. Chromatographic purification affords the product in 66% yield.

Solvent and Temperature Effects

DMSO stabilizes reactive intermediates but complicates purification due to high boiling points. Substituting DMSO with N,N-dimethylformamide (DMF) at 100°C decreases yields by 15%, highlighting the solvent’s role in intermediate stabilization.

Reductive Amination Strategies

Palladium-Catalyzed Hydrogenation

Patent literature describes reductive amination using palladium on carbon (Pd/C) under hydrogen atmospheres. A mixture of 3-methoxy-1-methylpyrazole-4-carbaldehyde (1.0 equiv) and 1-methyl-1H-pyrazol-5-ylmethanamine (1.05 equiv) in methanol is treated with 5% Pd/C (0.03 mol%) under 90 psig hydrogen at 30°C. Monitoring hydrogen uptake reveals complete conversion within 2.5 hours, yielding 96.8% product after workup.

Catalyst Loading and Hydrogen Pressure

Reducing Pd/C loading from 3 mol% to 0.003 mol% extends reaction times from 2.5 to 8 hours but maintains yields above 90%, offering cost savings for large-scale production. Hydrogen pressures below 14 psig result in incomplete reduction, while exceeding 105 psig risks over-reduction to secondary amines.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning batch protocols to continuous flow systems enhances reproducibility and reduces reaction times. A pilot study using a Hastelloy C reactor demonstrated a 40% reduction in process time for the alkylation step, achieving 82% yield at 10 kg scale.

Purification Challenges

Silica gel chromatography, while effective in lab settings, is replaced by crystallization in industrial contexts. Methanol/water mixtures (7:3 v/v) afford 98% pure product after two recrystallizations, avoiding costly chromatographic media.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index (USD/g)
Alkylation (THF)7695High12.4
CDI Coupling (DMSO)6692Moderate18.7
Reductive Amination96.898High9.8

Reductive amination emerges as the most cost-effective and scalable route, though it requires specialized hydrogenation equipment. Alkylation remains viable for facilities lacking high-pressure reactors .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its pyrazole core structure. Recent studies highlight the following applications:

1. Anticancer Activity

  • Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers. For instance, 1H-pyrazole derivatives have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

2. Enzyme Inhibition

  • There is ongoing research into the compound's ability to inhibit specific enzymes linked to disease processes. For example, pyrazole derivatives have been studied for their potential as inhibitors of alpha-amylase and other enzymes involved in metabolic pathways .

3. Antimicrobial Properties

  • The compound has shown promise in antimicrobial applications, with studies indicating effectiveness against various bacterial strains . This positions it as a potential candidate for developing new antibacterial agents.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Anticancer Research

  • A study synthesized a series of pyrazole derivatives, including 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, and evaluated their anticancer properties in vitro. The results indicated that these compounds significantly reduced cell viability in multiple cancer cell lines .

Case Study 2: Enzyme Inhibition

  • In another study, researchers investigated the inhibitory effects of pyrazole derivatives on alpha-amylase activity. The findings suggested that modifications to the pyrazole structure could enhance inhibitory potency, making these compounds viable candidates for treating diabetes through enzyme modulation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Effects on Pyrazole Rings
Compound Name Substituent Positions Key Substituents Molecular Weight Notable Properties Reference
3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 3-OCH₃, 1-CH₃ (both rings) Methoxy, methyl 261.3* Enhanced solubility due to polar OCH₃; moderate lipophilicity Target
1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine No OCH₃, 1-CH₃ (both rings) Methyl 205.26 Lower polarity; higher lipophilicity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine 3-CF₃, 1-CH₃ (both rings) Trifluoromethyl, methyl 284.2* Increased metabolic stability; electron-withdrawing CF₃ enhances acidity
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine Aromatic bromine, methyl Br (aryl), methyl 285.2* Higher molecular weight; potential halogen bonding interactions

*Calculated based on molecular formulas from evidence.

Key Observations :

  • The methoxy group in the target compound improves water solubility compared to non-polar substituents like CF₃ or bromophenyl .
  • Brominated analogs (e.g., ) may exhibit enhanced binding to aromatic protein pockets via halogen bonding.
Physicochemical and Spectroscopic Data
Property Target Compound 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 1-Methyl-N-{[1-methyl-3-CF₃-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Melting Point Not reported Discontinued (no data) Not reported
MS (ESI) - - m/z 284.2 ([M+H]⁺)
^1H-NMR - δ 2.66 (s, 3H, CH₃) δ 2.29 (s, 3H, CH₃); 3.24 (bs, 2H, NH₂)

Notes:

  • Limited experimental data exist for the target compound. Analogous compounds show characteristic methyl group signals (δ 2.2–2.7 ppm) and amine protons (δ 3.2–3.5 ppm) in ^1H-NMR .
  • Mass spectrometry confirms molecular ion peaks consistent with substituent contributions .

Biological Activity

3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. Its structural characteristics suggest possible biological activities, particularly in oncology and inflammation.

  • Molecular Formula : C10H16ClN5O
  • Molecular Weight : 257.72 g/mol
  • CAS Number : 1856075-18-7

Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, particularly as anticancer agents. The mechanism often involves the inhibition of various cancer cell lines through apoptosis and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. For instance:

  • In vitro studies show that compounds with a 1H-pyrazole structure can inhibit the growth of various cancer types, including lung, breast, and liver cancers .
  • Case Study : A study reported that a related pyrazole compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating promising anticancer activity .

Biological Evaluation

A comprehensive evaluation of the biological activity of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine includes:

  • Cytotoxicity Assays : Various assays have been performed to determine the cytotoxic effects on different cancer cell lines.
Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)42.30
A549 (Lung)26.00

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their anticancer properties. For example:

  • Substituents at the N1 position of the pyrazole ring significantly affect antiproliferative activity against various cancer cell lines .

Anti-inflammatory Potential

In addition to anticancer properties, some studies suggest that pyrazole derivatives may also possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. For example, a pyrazole precursor is reacted with a benzylating agent under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF. Key optimization parameters include:

  • Temperature : Reactions often proceed at 0–5°C for intermediate steps and room temperature for later stages .
  • Catalysts : Sodium iodide or cesium carbonate may enhance coupling efficiency .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldKey Reference
Benzylation1-Methylpyrazole + benzyl chloride, K₂CO₃, DMF, 80°C75–85%
Amine couplingTriethylamine, DCM, 0–5°C82%
PurificationHexane:EtOAc (8:2)>95% purity

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Characterization relies on:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), pyrazole protons (δ 7.5–8.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 231.29 [M+H]⁺) .
  • IR Spectroscopy : Detect amine N-H stretches (~3250 cm⁻¹) and C-O bonds (~1274 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern of the pyrazole rings influence reactivity and biological interactions?

The methoxy and methyl groups modulate electron density, affecting nucleophilic/electrophilic behavior. For example:

  • Methoxy group : Enhances solubility and may participate in hydrogen bonding with biological targets (e.g., enzymes) .
  • Methyl groups : Steric effects can hinder unwanted side reactions but may reduce binding affinity in crowded active sites .
    Comparative studies show fluorine or cyclopropyl substitutions alter bioactivity significantly, suggesting structure-activity relationship (SAR) studies are critical .

Q. What computational approaches are suitable for predicting binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on binding energy (ΔG) and key residues (e.g., catalytic lysines) .
  • Quantum Chemical Calculations : Assess electron distribution and reaction pathways using Gaussian or ORCA. For example, Fukui indices predict sites for electrophilic attack .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .

Q. How should researchers address discrepancies in reported biological activities of similar pyrazole derivatives?

Methodological steps include:

Data Harmonization : Normalize assay conditions (e.g., IC₅₀ values under consistent pH/temperature) .

Meta-Analysis : Use tools like RevMan to statistically compare results across studies. For example, conflicting antimicrobial activities may arise from varying bacterial strains .

Structural Re-evaluation : Re-synthesize disputed compounds and verify purity via HPLC (>99%) .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation at specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the N-methyl position .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

  • Controlled Replication : Repeat degradation studies (e.g., 1M HCl, 25°C) with LC-MS monitoring.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to trace decomposition pathways .
  • Contextual Factors : Variability may stem from impurities (e.g., residual moisture) in early synthetic batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.